molecular formula C11H8N4O B3268295 8-Phenyl-3H-purin-6(7H)-one CAS No. 4776-15-2

8-Phenyl-3H-purin-6(7H)-one

Cat. No.: B3268295
CAS No.: 4776-15-2
M. Wt: 212.21 g/mol
InChI Key: RNUXNXDOQICJRD-UHFFFAOYSA-N
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Description

8-Phenyl-3H-purin-6(7H)-one (CAS 4776-15-2) is a substituted purine derivative with the molecular formula C₁₁H₈N₄O and a molecular weight of 212.21 g/mol. Structurally, it features a phenyl group at the 8-position of the purine core, distinguishing it from simpler purine analogs. While its current applications are primarily research-oriented, the compound’s structural modifications (e.g., the phenyl substituent) suggest tailored electronic and steric properties that may influence solubility, binding affinity, and metabolic stability compared to unmodified purines.

Properties

IUPAC Name

8-phenyl-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-11-8-10(12-6-13-11)15-9(14-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUXNXDOQICJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70963931
Record name 8-Phenyl-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70963931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4776-15-2
Record name NSC88412
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Phenyl-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70963931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Phenyl-3H-purin-6(7H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with a purine precursor.

    Reaction Conditions: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a base.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Phenyl-3H-purin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the purine ring or the phenyl group.

    Substitution: The phenyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, bases, and catalysts.

Major Products

The major products depend on the type of reaction and the reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
8-Phenyl-3H-purin-6(7H)-one and its derivatives have been explored for their potential therapeutic effects in treating various diseases. Notably, research has indicated that certain derivatives exhibit significant analgesic and anti-inflammatory activities. For instance, compounds derived from this purine structure have shown to inhibit tumor necrosis factor-alpha (TNF-α) production in animal models, suggesting potential applications in inflammatory conditions .

Antiviral and Anticancer Activities:
The compound has also been studied for its antiviral and anticancer properties. Its structural modifications have led to the synthesis of analogues that display promising activity against cancer cell lines and viral infections . A notable study highlighted the synthesis of purine analogues with trypanocidal activity against Trypanosoma brucei, indicating its potential in treating parasitic infections .

Biochemical Research

Enzyme Inhibition Studies:
Research has focused on the role of this compound as an inhibitor of various enzymes, including phosphodiesterases (PDEs). PDE inhibitors are critical in regulating cellular signaling pathways, particularly in cardiovascular and neurological contexts. Studies have demonstrated that derivatives can effectively inhibit phosphodiesterase-2 (PDE2), which may lead to advancements in treating conditions like heart failure and depression .

Purine Metabolism:
The compound is also significant in studies related to purine metabolism. Its interaction with metabolic pathways helps elucidate the biochemical roles of purines in cellular processes, including DNA/RNA synthesis and energy metabolism .

Chemical Synthesis and Material Science

Synthesis of Complex Molecules:
this compound serves as a versatile building block for synthesizing more complex purine derivatives. Its reactivity allows for the development of novel compounds with tailored properties for specific applications. The ability to modify its structure enhances its utility in synthetic chemistry.

Development of New Materials:
The unique properties of this compound have led to its application in developing new materials. Its derivatives can be integrated into polymers or other materials to enhance their functionality, particularly in biomedical applications where biocompatibility is essential.

Case Study 1: Analgesic Activity Evaluation

A series of 8-phenyl-substituted purines were synthesized and evaluated for analgesic activity using in vivo models. The findings indicated that certain derivatives exhibited analgesic effects significantly higher than standard analgesics like acetylsalicylic acid (ASA), highlighting their potential for pain management therapies .

Case Study 2: Antiviral Activity Assessment

In a study assessing the antiviral activity of various purine derivatives, several compounds based on the 8-phenyl structure demonstrated potent activity against viral strains. The mechanism was attributed to their ability to interfere with viral replication processes, suggesting further exploration for antiviral drug development .

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryAnalgesic and anti-inflammatory activities ,
Biochemical ResearchInhibition of PDE2; role in purine metabolism ,
Chemical SynthesisBuilding block for complex purine derivatives
Material ScienceDevelopment of functional materials

Mechanism of Action

The mechanism of action of 8-Phenyl-3H-purin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group may enhance its binding affinity or specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and physicochemical differences between 8-phenyl-3H-purin-6(7H)-one and related purine derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Data/Properties Reference(s)
This compound Phenyl at 8-position C₁₁H₈N₄O 212.21 CAS 4776-15-2; synthetic availability limited (temporarily out of stock as of 2024)
6-Chloro-7,9-dihydro-9-methyl-8H-purin-8-one Chloro at 6-position, methyl at 9-position C₆H₆ClN₅O 199.6 Synthesized in 80% yield via modified literature procedures; used as a kinase inhibitor intermediate
8-Methyl-7H-purin-6-ol Methyl at 8-position, hydroxyl at 6-position C₆H₆N₄O 150.14 Melting point: 288–289°C (decomposes); predicted pKa: 8.91; lower solubility due to smaller substituent
6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one Amino at 6-position, ethyl and methyl groups at 7- and 9-positions C₈H₁₁N₅O 193.21 CAS 1020719-54-3; potential intermediate for nucleoside analogs
2-Amino-7-benzyl-3H-purin-6-one Amino at 2-position, benzyl at 7-position C₁₂H₁₁N₅O 241.25 CAS 17495-12-4; structural similarity but with enhanced lipophilicity from benzyl group

Structural and Functional Insights:

Chloro-substituted analogs (e.g., 6-chloro-7,9-dihydro-9-methyl-8H-purin-8-one) are often used as intermediates in kinase inhibitor synthesis due to their electrophilic reactivity .

Synthetic Yields and Methods :

  • Coupling reactions (e.g., hydrazone formation) are effective for synthesizing aryl-substituted purines like 8-phenyl derivatives, achieving yields >50% under optimized conditions .
  • Methyl- or ethyl-substituted purines (e.g., 8-methyl-7H-purin-6-ol) are typically synthesized via alkylation or nucleophilic substitution, with yields dependent on reaction temperature and catalyst .

Physicochemical Properties: Solubility: The phenyl group in this compound likely reduces aqueous solubility compared to hydroxyl- or amino-substituted derivatives (e.g., 8-methyl-7H-purin-6-ol or 6-amino-9-ethyl-7-methyl-7H-purin-8(9H)-one) . Stability: Chloro-substituted purines (e.g., 6-chloro-7,9-dihydro-9-methyl-8H-purin-8-one) may exhibit higher stability under acidic conditions compared to hydroxyl- or amino-substituted analogs .

Limited pharmacological data exist for this compound, but its structural analogs show activity in enzyme inhibition assays .

Biological Activity

8-Phenyl-3H-purin-6(7H)-one (CAS No. 4776-15-2) is a purine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential as an enzyme inhibitor and possesses antitumor properties, making it a candidate for further research in drug development.

Chemical Structure and Properties

This compound features a purine base structure with a phenyl group at the 8-position. This structural modification is significant as it influences the compound's biological activity and interaction with various molecular targets.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes, including adenosine kinase (AdK). Inhibition of AdK can lead to increased levels of endogenous adenosine, which has therapeutic implications in conditions such as epilepsy and inflammation. Studies have shown that this compound effectively inhibits AdK with an IC50 value around 100 nM, indicating its potential utility in treating seizure disorders and other pathologies where adenosine modulation is beneficial .

Antitumor Properties

The antitumor activity of this compound has been evaluated in various cancer cell lines. It has demonstrated cytotoxic effects against certain tumor types, suggesting that it may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. For instance, compounds with similar purine structures have shown significant efficacy against non-small-cell lung cancer and other malignancies .

Study 1: Antitumor Activity

In a study assessing the antitumor effects of several purine derivatives, this compound was found to inhibit the growth of human cancer cell lines. The study utilized MTT assays to measure cell viability, revealing that this compound significantly reduced cell proliferation compared to control groups. The mechanism of action was hypothesized to involve interference with DNA synthesis and repair mechanisms .

Study 2: Adenosine Kinase Inhibition

A detailed investigation into the inhibition of adenosine kinase by this compound revealed its capacity to elevate intracellular adenosine levels. This study employed biochemical assays to quantify enzyme activity and demonstrated that this compound could effectively reduce AdK activity, leading to potential therapeutic applications in neuroprotection and anti-inflammatory treatments .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Its inhibition of adenosine kinase leads to altered adenosine metabolism, which can modulate various physiological processes including immune response and neuronal signaling.

Data Summary

Biological Activity Effect Reference
Adenosine Kinase InhibitionIC50 ~100 nM
Antitumor ActivitySignificant cytotoxicity in cancer cells
Analgesic PropertiesPotential peripheral analgesic mechanism

Q & A

Q. Key Optimization Factors :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature : Reactions often proceed at 80–100°C to balance kinetics and side reactions.
  • Catalysts : Palladium or copper catalysts may improve regioselectivity in complex substitutions .

How can researchers resolve contradictions in reported reaction yields for phenyl-substituted purines?

Advanced Research Focus
Discrepancies in yields arise from differences in reagent purity, solvent drying, and competing side reactions. For instance, residual moisture in DMF can hydrolyze intermediates, reducing yields by 10–15% . Systematic studies using controlled anhydrous conditions and inert atmospheres (N₂/Ar) are critical. Additionally, HPLC or GC-MS monitoring of reaction progress helps identify bottlenecks, such as byproduct formation from over-alkylation .

Case Study :
A 2024 study reported a 75% yield using freshly distilled DMF, versus 55% with commercial-grade solvent, highlighting the impact of solvent quality .

Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should be prioritized?

Q. Basic Research Focus

  • ¹H-NMR : The purine H8 proton resonates at δ 8.2–8.4 ppm, while the phenyl group shows aromatic peaks at δ 7.2–7.5 ppm. Methyl or ethyl substituents (if present) appear as singlets near δ 3.0–3.5 ppm .
  • IR Spectroscopy : Key stretches include C=O (~1680 cm⁻¹) and N-H (~3400 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (m/z ~254 for C₁₄H₁₄N₄O) confirm the molecular formula .

Advanced Tip : 2D NMR (e.g., HSQC, HMBC) resolves regiochemical ambiguities in substituted purines .

How can researchers design biological assays to evaluate the activity of this compound derivatives?

Q. Advanced Research Focus

  • Target Identification : Use molecular docking to predict binding to purine receptors (e.g., adenosine A₂A) or kinases. Substituents at the 8-position modulate affinity .
  • In Vitro Testing :
    • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
    • Enzyme Inhibition : Monitor ATPase or kinase activity via luminescence/fluorescence assays .

Example : A 2025 study linked 8-cyclohexylamino analogs to PI3K inhibition (IC₅₀ = 2.3 μM), suggesting structure-activity relationship (SAR) studies for optimization .

What computational strategies are recommended for modeling this compound interactions?

Q. Advanced Research Focus

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina with PDB structures (e.g., 4U5T for kinases). The phenyl group’s π-stacking with hydrophobic pockets is critical .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Parameters like RMSD (<2 Å) validate binding modes .
  • QSAR Models : Correlate substituent electronegativity (Hammett constants) with bioactivity to guide synthesis .

How do purification methods impact the crystallinity and stability of this compound?

Q. Basic Research Focus

  • Recrystallization : Ethyl acetate/methanol mixtures (3:1) yield high-purity crystals, while silica gel chromatography removes polar impurities .
  • Stability : The compound degrades under prolonged UV exposure. Store in amber vials at –20°C with desiccants .

Advanced Insight : Single-crystal X-ray diffraction (as in ) confirms stereochemistry and packing efficiency, critical for patent applications .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus

  • PPE : Use nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods due to volatile solvents (DMF, THF) .
  • Spill Management : Neutralize with activated charcoal and dispose as hazardous waste .

How can researchers address solubility challenges in biological testing of this compound?

Q. Advanced Research Focus

  • Co-Solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce phosphate or PEG groups at the N7 position to improve bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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8-Phenyl-3H-purin-6(7H)-one
Reactant of Route 2
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8-Phenyl-3H-purin-6(7H)-one

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